molecular formula C9H17NO4 B6171592 (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 2170145-81-8

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B6171592
CAS No.: 2170145-81-8
M. Wt: 203.2
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Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

a. Enzyme Inhibition and Drug Development

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate has been studied for its role as an inhibitor of certain enzymes. Its structural features allow it to interact effectively with active sites of enzymes involved in metabolic pathways. For instance, it has shown promise in the development of inhibitors for enzymes related to cancer and metabolic disorders.

b. Chiral Auxiliary in Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in the synthesis of pharmaceuticals where stereochemistry is crucial. The use of this compound can enhance the yield and selectivity of reactions involving chiral centers.

Organic Synthesis

a. Building Block for Complex Molecules

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups enable various transformations that are essential in constructing intricate molecular architectures found in natural products and synthetic drugs.

b. Synthesis of Pyrrolidine Derivatives

The compound is also instrumental in synthesizing various pyrrolidine derivatives, which are important in medicinal chemistry due to their biological activities. The versatility of this compound allows chemists to modify its structure to create derivatives with enhanced pharmacological properties.

Biochemical Applications

a. Substrate for Biochemical Assays

In biochemical research, this compound can be used as a substrate in assays designed to study enzyme kinetics and mechanisms. Its specific interactions with enzymes can provide insights into enzymatic processes and aid in the identification of potential drug targets.

b. Study of Metabolic Pathways

The compound's role in metabolic pathways can be explored using tracer studies where it can be labeled and tracked within biological systems. This application is particularly relevant in understanding disease mechanisms and developing therapeutic strategies.

  • Enzyme Inhibition Study
    • Researchers investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The study demonstrated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a lead compound for drug development.
  • Asymmetric Synthesis Application
    • A case study highlighted the use of this compound as a chiral auxiliary in the synthesis of a novel anti-inflammatory drug. The incorporation of this compound led to an increase in enantiomeric excess compared to traditional methods.

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it generally acts by modifying the chemical structure of target molecules, thereby altering their biological activity .

Biological Activity

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS Number: 186393-22-6) is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological targets.

  • Molecular Formula: C9_9H17_{17}NO4_4
  • Molecular Weight: 203.24 g/mol
  • Appearance: Solid
  • Density: 1.262 g/cm³ (predicted)
  • Boiling Point: 300.6 °C (predicted)
  • pKa: 13.91 (predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of hydroxamic acids have been shown to inhibit histone deacetylases (HDACs), leading to antiproliferative effects on various tumor cell lines. The IC50_{50} values for some derivatives were reported between 4.9 and 7.6 μM, demonstrating substantial potency compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of HDACs: This leads to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Cell Cycle Arrest: The compound may induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

Study on HDAC Inhibition

A study focused on hydroxamic acid derivatives demonstrated that the structural modifications in pyrrolidine compounds significantly affect their inhibitory potency against HDACs. The study found that specific substitutions could enhance the binding affinity to the enzyme's active site, resulting in improved anticancer efficacy .

Clinical Implications

The potential of this compound as a therapeutic agent is supported by its ability to modulate epigenetic factors involved in cancer progression. Its role as an HDAC inhibitor positions it as a candidate for further clinical trials aimed at treating various malignancies .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberIC50 (μM)Mechanism of Action
This compound186393-22-6TBDHDAC Inhibition
Suberoylanilide Hydroxamic Acid (SAHA)149647-78-95.0HDAC Inhibition
N-(4-(hydroxyamino)-4-oxobutyl)-2-benzamideTBD4.9 - 7.6Dual inhibition of Ras-related pathways

Properties

IUPAC Name

tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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